molecular formula C9H10ClN5 B13040234 N-(2-(1H-Pyrazol-1-YL)ethyl)-4-chloropyrimidin-2-amine

N-(2-(1H-Pyrazol-1-YL)ethyl)-4-chloropyrimidin-2-amine

Cat. No.: B13040234
M. Wt: 223.66 g/mol
InChI Key: CQYVILJVTPSOMK-UHFFFAOYSA-N
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Description

N-(2-(1H-Pyrazol-1-YL)ethyl)-4-chloropyrimidin-2-amine is a heterocyclic compound that features a pyrazole ring and a chloropyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-Pyrazol-1-YL)ethyl)-4-chloropyrimidin-2-amine typically involves the reaction of 4-chloropyrimidine-2-amine with 2-(1H-pyrazol-1-yl)ethylamine. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like toluene. The mixture is heated under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-Pyrazol-1-YL)ethyl)-4-chloropyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of N-(2-(1H-Pyrazol-1-YL)ethyl)-4-chloropyrimidin-2-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(1H-Pyrazol-1-YL)ethyl)-4-chloropyrimidin-2-amine is unique due to its combination of a pyrazole ring and a chloropyrimidine moiety, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications and distinguishes it from other similar heterocyclic compounds .

Properties

Molecular Formula

C9H10ClN5

Molecular Weight

223.66 g/mol

IUPAC Name

4-chloro-N-(2-pyrazol-1-ylethyl)pyrimidin-2-amine

InChI

InChI=1S/C9H10ClN5/c10-8-2-4-11-9(14-8)12-5-7-15-6-1-3-13-15/h1-4,6H,5,7H2,(H,11,12,14)

InChI Key

CQYVILJVTPSOMK-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)CCNC2=NC=CC(=N2)Cl

Origin of Product

United States

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